molecular formula C11H8Cl2N2O3 B027903 Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate CAS No. 60578-70-3

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

Cat. No. B027903
CAS RN: 60578-70-3
M. Wt: 287.1 g/mol
InChI Key: HVUUAJYWVAZYAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including compounds closely related to ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate, involves strategic functionalization of the quinoxaline nucleus. For instance, the Vilsmeier-Haack reaction has been employed to synthesize novel quinolinone derivatives through the functionalization of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, demonstrating the versatility of reactions in modifying the quinoxaline core structure (Ibrahim et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of quinoxaline derivatives reveals significant insights into their chemical behavior and potential reactivity. The crystal structure of related compounds, like ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, indicates the presence of short intramolecular contacts and hydrogen bonding, which play a crucial role in determining their reactivity and interaction with biological targets (Ferfra et al., 2000).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions that highlight their reactivity and functional versatility. For example, the reaction of substituted quinolinones with hydroxylamine hydrochloride under different conditions reveals distinct chemical behavior, leading to a variety of products through ring-opening and ring-closure mechanisms (Ibrahim et al., 2013).

Scientific Research Applications

  • Synthesis of Key Intermediates and Antibacterial Agents : A practical synthesis was developed for ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new tricyclic quinolone, prulifloxacin (NM441), and versatile syntheses of the 2-thioquinoline skeleton (Matsuoka et al., 1997). Similarly, ethyl chromone-2-carboxylates react with 1,2-diaminobenzene to produce derivatives with potential applications (Markees, 1989). Quinoxaline-2-carboxylate 1,4-dioxide derivatives also exhibit potency against Mycobacterium tuberculosis (Jaso et al., 2005).

  • Antibacterial Activity : Certain 6- and 7-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).

  • Synthesis of Novel Compounds : New methods for synthesizing ofloxacin analogs by structural modification and various chemical reactions, providing potential new pharmaceutical products, have been developed (Rádl et al., 1991). Novel furothienoquinoxalines, pyranothienoquinoxalines, and pyrimidopyranothienoquinoxalines show promising antimicrobial and antifungal activities (Moustafa & Elossaily, 2002).

  • Potential in Organic Synthesis and Catalysis : N-aryl-2-vinyltetrahydro-4-oxoquinoline is a promising tool for the synthesis of quinolones and tetrahydro-4-oxoquinolines, with potential applications in organic synthesis and catalysis (Guillou et al., 1998).

  • Facile Synthesis Methods : Studies have presented facile and inexpensive methods for synthesizing novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives with good yields and established structures (Gao et al., 2011).

  • Anti-Tumor Potential : Methods for synthesizing hydroxy-6H-benzofuro[3,2-c] [1]benzopyran-6-ones, which show potential as anti-tumor agents, have been demonstrated (Mcpherson & Ponder, 1976).

properties

IUPAC Name

ethyl 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUUAJYWVAZYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422504
Record name Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

CAS RN

60578-70-3
Record name Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 17.7 g. of 4,5-dichloro-o-phenylenediamine in 200 ml. of anhydrous ethanol was prepared. A 17.4 g. batch of diethyl 2-ketomalonate were added to this solution and the mixture was heated to refluxing temperature for about 17 hours. The volatile constituents were removed by evaporation in vacuo. Recrystallization of the residue from ethanol yielded 20 g. of ethyl 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxaline carboxylate formed in the above reaction, melting in the range 226°-227° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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